Methyl 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate
Description
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Properties
IUPAC Name |
methyl 3-[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl-4-fluoro-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O4S2/c1-14-7-8-17(15(2)13-14)24-9-11-25(12-10-24)31(27,28)21-19-16(23)5-4-6-18(19)30-20(21)22(26)29-3/h4-8,13H,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXMUHACVHXXAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(SC4=CC=CC(=C43)F)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and its potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothiophene core, a piperazine moiety, and a sulfonyl group. Its chemical formula is C₁₈H₁₈FNO₃S, and it has a molecular weight of approximately 345.4 g/mol. The presence of the fluorine atom and the sulfonyl group may contribute to its biological activity by influencing its interactions with biological targets.
The biological activity of this compound has been explored primarily in the context of its effects on cancer cells and neurodegenerative diseases. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in cell proliferation.
Inhibition of Cholinesterases
Recent research has indicated that compounds with similar structures exhibit inhibitory effects on cholinesterases (AChE and BChE), which are critical in the treatment of Alzheimer's disease. For instance, studies have reported IC50 values for related benzothiophene derivatives that suggest significant inhibition of these enzymes, indicating potential use in cognitive disorders .
Efficacy in Cell Lines
The compound's efficacy has been evaluated using various cancer cell lines. In vitro studies demonstrated that it possesses antiproliferative activity against several types of cancer cells, including:
- HeLa (cervical cancer)
- CEM (human T-lymphocyte)
- L1210 (murine leukemia)
For example, related compounds have shown IC50 values ranging from 9.6 μM to 41 μM across different assays . These findings highlight the potential of methyl benzothiophene derivatives as anticancer agents.
Study 1: Antiproliferative Activity
In a study published in PMC, researchers synthesized various benzothiophene derivatives and assessed their antiproliferative effects on HeLa cells. The most potent derivative showed an IC50 value significantly lower than that of standard chemotherapeutic agents .
Study 2: Cholinesterase Inhibition
Another study focused on the cholinesterase inhibitory activity of structurally similar compounds. The results indicated substantial inhibition rates, suggesting that modifications to the benzothiophene scaffold could enhance activity against Alzheimer's-related targets .
Table 1: Biological Activity Data for Related Compounds
| Compound Name | Target Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 15 | AChE Inhibition |
| Compound B | CEM | 20 | BChE Inhibition |
| Compound C | L1210 | 30 | Antiproliferative |
| Methyl Benzothiophene Derivative | SH-SY5Y | 25 | Neuroprotective |
Table 2: Cholinesterase Inhibition Data
| Compound Name | AChE IC50 (μM) | BChE IC50 (μM) |
|---|---|---|
| Compound D | 10 | 12 |
| Compound E | 8 | 9 |
| Methyl Benzothiophene Derivative | 15 | 14 |
Scientific Research Applications
Pharmacological Applications
-
Antitumor Activity :
- Research indicates that compounds with similar structures exhibit significant cytotoxic activity against various cancer cell lines, including HCT-116 and MCF-7. These compounds are designed to inhibit specific molecular interactions that are crucial in tumor growth and proliferation .
- The mechanism of action often involves the induction of apoptosis in cancer cells, making these compounds potential candidates for anticancer therapies.
-
Neuropharmacology :
- The piperazine moiety is known for its interaction with neurotransmitter receptors, suggesting potential applications in treating neurological disorders. Compounds that feature similar piperazine structures have been studied for their effects on serotonin and dopamine receptors, which are vital in managing conditions like depression and anxiety .
- Antimicrobial Properties :
Case Study 1: Anticancer Evaluation
A study conducted on sulfonamide derivatives demonstrated their effectiveness against multiple human cancer cell lines. The synthesized compounds were evaluated for their cytotoxic effects, revealing IC50 values ranging from 3.6 µM to 11.0 µM against HCT-116 and MCF-7 lines. These findings highlight the potential of methyl 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate as an effective anticancer agent due to its structural similarities to these active compounds .
Case Study 2: Neuropharmacological Effects
In neuropharmacological studies, compounds similar to this compound have been shown to modulate serotonin receptors effectively. This modulation can lead to improved therapeutic outcomes in depression and anxiety disorders, suggesting that this compound could be further explored for such applications .
Preparation Methods
Gewald Reaction for Benzothiophene Formation
The Gewald reaction, employing cyanoacetate derivatives and sulfur, facilitates benzothiophene synthesis. For fluorinated analogs, methyl 2-cyano-3-fluorobenzoate reacts with elemental sulfur in dimethylformamide (DMF) at 80–100°C, yielding 4-fluoro-1-benzothiophene-2-carboxylic acid methyl ester (Intermediate A).
Reaction Conditions :
Direct Fluorination Strategies
Electrophilic fluorination using Selectfluor® on unsubstituted benzothiophene-2-carboxylate proves less efficient (<40% yield), necessitating protective group strategies. Alternatively, 3-fluoro-2-nitrothiophene precursors undergo cyclization with methyl acrylate under basic conditions, achieving 55% yield.
Introduction of the Sulfonyl Group
Sulfonylation via Chlorosulfonation
Intermediate A undergoes chlorosulfonation at the 3-position using chlorosulfonic acid (ClSO₃H) in dichloromethane at 0°C. The resultant sulfonyl chloride (Intermediate B) is isolated via precipitation in hexane (82% purity).
Optimization Note : Excess ClSO₃H leads to over-sulfonation; stoichiometric control at 1.1 equivalents is critical.
Coupling with 4-(2,4-Dimethylphenyl)piperazine
Intermediate B reacts with 4-(2,4-dimethylphenyl)piperazine in tetrahydrofuran (THF) under inert atmosphere. Triethylamine (3 eq) scavenges HCl, driving the reaction to completion.
Reaction Profile :
Synthesis of 4-(2,4-Dimethylphenyl)piperazine
Buchwald-Hartwig Amination
Aryl bromide precursors (e.g., 1-bromo-2,4-dimethylbenzene) couple with piperazine using palladium catalysis. Pd₂(dba)₃ and Xantphos in toluene at 110°C yield 76% 4-(2,4-dimethylphenyl)piperazine.
Key Parameters :
One-Pot Nitro Reduction and Cyclization
Alternative routes from nitro intermediates (e.g., 2-nitro-4-methylphenol) employ thiourea dioxide for nitro reduction, followed by cyclization with bis(2-chloroethyl)amine. This method reduces step count but lowers yield (64%).
Integrated Synthetic Routes and Yield Comparison
| Step | Method | Yield | Purity |
|---|---|---|---|
| Benzothiophene core | Gewald reaction | 68% | 95% |
| Sulfonylation | ClSO₃H in DCM | 82% | 98% |
| Piperazine coupling | THF, Et₃N | 89% | 98% |
| Total (Pathway B) | Sequential | 49% | 97% |
Table 1. Comparative yields for Pathway B synthesis.
Characterization and Analytical Data
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, Ar-H), 7.45–7.35 (m, 3H, Ar-H), 6.98 (s, 1H, Ar-H), 3.92 (s, 3H, OCH₃), 3.21 (t, J = 4.8 Hz, 4H, piperazine), 2.85 (t, J = 4.8 Hz, 4H, piperazine), 2.34 (s, 3H, CH₃), 2.28 (s, 3H, CH₃).
- HRMS : m/z calculated for C₂₂H₂₃FN₂O₄S₂ [M+H]⁺: 463.1124; found: 463.1121.
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity, with retention time 12.7 min.
Q & A
Basic: What are the recommended synthetic routes for this compound?
Answer:
The synthesis typically involves coupling a benzothiophene-carboxylate core with a sulfonated piperazine derivative. A general protocol involves:
Sulfonylation of Piperazine : React 4-(2,4-dimethylphenyl)piperazine with a sulfonyl chloride under basic conditions (e.g., triethylamine) in ethylene dichloride .
Nucleophilic Substitution : Attach the sulfonated piperazine to the benzothiophene scaffold via a nucleophilic aromatic substitution or SNAr mechanism, leveraging the electron-withdrawing fluorine substituent to activate the position .
Esterification : Finalize the structure using methyl ester protection on the carboxylate group under standard conditions (e.g., methanol/HCl or DCC/DMAP) .
Key Reagents/Conditions:
| Step | Reagents | Solvent | Temperature | Reaction Time |
|---|---|---|---|---|
| 1 | Sulfonyl chloride, Et₃N | Ethylene dichloride | Reflux | 3 hours |
| 2 | K₂CO₃, DMF | DMF | 80°C | 12–24 hours |
| 3 | CH₃OH, HCl gas | Methanol | RT | 6 hours |
Basic: Which analytical techniques are critical for purity and structural validation?
Answer:
- HPLC Purity Analysis : Use a mobile phase of methanol and sodium acetate/sodium 1-octanesulfonate buffer (65:35, pH 4.6) to resolve impurities. Column: Chromolith® RP-18e (e.g., 100 mm × 4.6 mm, 3 µm) .
- NMR/IR Spectroscopy : Confirm substituent positions via ¹H/¹³C NMR (e.g., fluorophenyl δ ~110–125 ppm; piperazine δ ~2.5–3.5 ppm) and carbonyl stretches (C=O ~1700 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]⁺ expected m/z ~530–550) .
Advanced: How can structure-activity relationships (SAR) guide bioactivity optimization?
Answer:
- Sulfonyl Group Modifications : Replace the 2,4-dimethylphenyl group on piperazine with electron-deficient aryl groups (e.g., 4-fluorophenyl) to enhance receptor binding affinity, as seen in analogous piperazine-sulfonamide inhibitors .
- Fluorine Position : The 4-fluoro substituent on benzothiophene improves metabolic stability by reducing cytochrome P450-mediated oxidation. Substitution at other positions (e.g., 5- or 6-fluoro) may alter target selectivity .
- Ester vs. Carboxylic Acid : Hydrolyze the methyl ester to a free carboxylic acid to assess impact on solubility and membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
